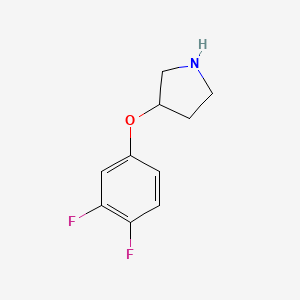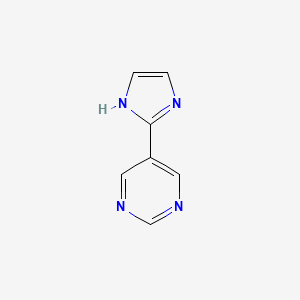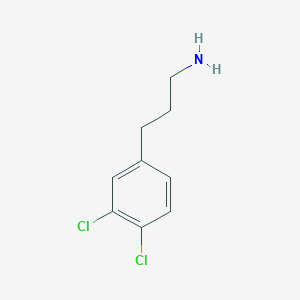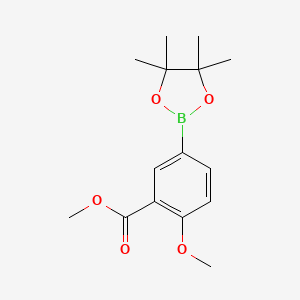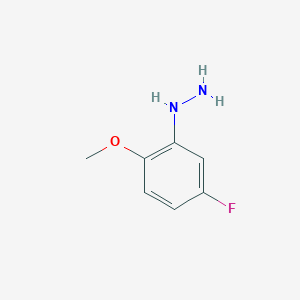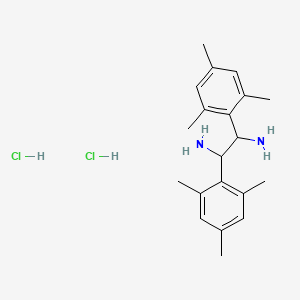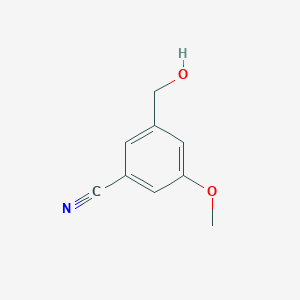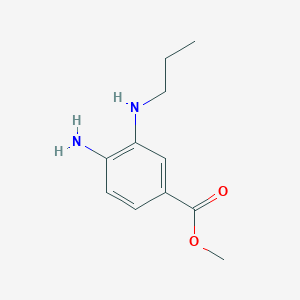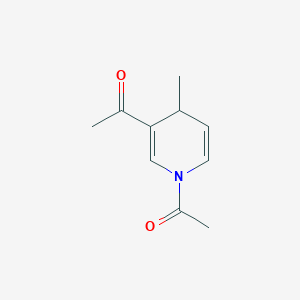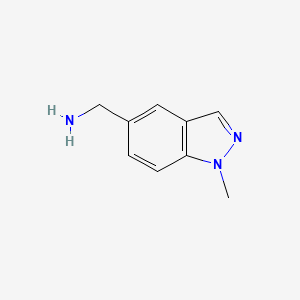
(1-Méthyl-1H-indazol-5-yl)méthanamine
Vue d'ensemble
Description
“(1-Methyl-1H-indazol-5-yl)methanamine” is a chemical compound with the molecular weight of 161.21 . It is also known as "1H-indazol-5-ylmethanamine" .
Synthesis Analysis
The synthesis of indazole compounds has been a subject of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Indazole compounds have been synthesized through various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-5-yl)methanamine” is a solid compound . It has a molecular weight of 161.21 .
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indazole ont été rapportés comme possédant une activité antivirale. Par exemple, des dérivés de 6-amino-4-substituésalkyl-1H-indole-2-substituéscarboxylate ont été préparés et rapportés comme agents antiviraux . Ces composés ont montré une activité inhibitrice contre les virus de la grippe A et CoxB3 .
Activité Anti-inflammatoire
Les dérivés de l'indazole présentent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité Anticancéreuse
Les dérivés de l'indazole ont été trouvés pour avoir des propriétés anticancéreuses . Ils ont été utilisés dans la synthèse de benzonaphthyridinones pyridinyl en tant qu'inhibiteurs de mTOR pour le traitement du cancer .
Activité Anti-VIH
Les dérivés de l'indazole ont été rapportés pour avoir une activité anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le VIH.
Activité Antioxydante
Les dérivés de l'indazole ont été trouvés pour posséder une activité antioxydante . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif.
Activité Antimicrobienne
Les dérivés de l'indazole ont été rapportés pour avoir une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Activité Antituberculeuse
Les dérivés de l'indazole ont été trouvés pour avoir une activité antituberculeuse . Par exemple, l'acide 1H-indazole-5-boronique a été utilisé dans la préparation de thiéno [3,2-d] pyrimidines en tant qu'inhibiteurs de la kinase Tpl2 .
Activité Antidiabétique
Les dérivés de l'indazole ont été rapportés pour avoir une activité antidiabétique . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le diabète.
En conclusion, « (1-Méthyl-1H-indazol-5-yl)méthanamine » et d'autres dérivés de l'indazole ont une large gamme d'applications potentielles dans la recherche scientifique et le développement de médicaments. Ils se sont avérés avoir des activités biologiques diverses, ce qui les rend précieux pour explorer de nouvelles possibilités thérapeutiques .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially influence a range of cellular processes, including cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-indazol-5-yl)methanamine. Factors such as temperature, pH, and the presence of other biological molecules could impact the compound’s stability and interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure could affect its stability.
Propriétés
IUPAC Name |
(1-methylindazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZCZGIDUYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267413-27-4 | |
| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




